2-Decyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene
Description
2-Decyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene (CAS No.: 1398395-83-9) is an asymmetric benzothienobenzothiophene (BTBT) derivative with a phenyl group at the 7-position and a decyl chain at the 2-position. Its molecular formula is C₃₀H₃₂S₂, with a molecular weight of 456.71 g/mol . This compound is widely used in organic electronics due to its high charge-carrier mobility, ambient stability, and compatibility with solution processing techniques. It is commercially available in sublimed grade (>99% purity) for use in organic field-effect transistors (OFETs) and thermoelectric composites .
Properties
IUPAC Name |
7-decyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32S2/c1-2-3-4-5-6-7-8-10-13-22-16-18-25-27(20-22)31-30-26-19-17-24(21-28(26)32-29(25)30)23-14-11-9-12-15-23/h9,11-12,14-21H,2-8,10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQBVBKYAZMQPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=C(S3)C=C(C=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-Decyl-7-phenyl1benzothieno3,2-bbenzothiophene is organic semiconductors. This compound is used in organic electronics due to its outstanding properties in terms of molecular packing.
Mode of Action
2-Decyl-7-phenyl1benzothieno3,2-bbenzothiophene interacts with its targets by forming a double layer crystal structure at room temperature. This is due to the asymmetric shape of the molecule.
Biochemical Pathways
The specific biochemical pathways affected by 2-Decyl-7-phenyl1benzothieno3,2-bIt is known that this compound plays a significant role in the field of organic electronics.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Decyl-7-phenyl1benzothieno3,2-bIts solubility has been reported in toluene, anisole, and chlorobenzene.
Result of Action
The result of the action of 2-Decyl-7-phenyl1benzothieno3,2-bbenzothiophene is the formation of a double layer crystal structure at room temperature. This structure is beneficial for its use in organic electronics.
Action Environment
The action of 2-Decyl-7-phenyl1benzothieno3,2-bbenzothiophene is influenced by environmental factors such as temperature. For instance, the formation of its double layer crystal structure occurs at room temperature.
Biological Activity
2-Decyl-7-phenyl benzothieno[3,2-b] benzothiophene (often referred to as Ph-BTBT-C10) is a compound that has garnered attention for its potential biological activity, particularly in the fields of organic electronics and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C30H32S2
- Molecular Weight : 480.66 g/mol
- CAS Number : 1398395-83-9
- Purity : >99.5% (HPLC)
Mechanisms of Biological Activity
The biological activity of 2-Decyl-7-phenyl benzothieno[3,2-b] benzothiophene can be attributed to its structural characteristics, which allow it to interact with various biological targets. Key mechanisms include:
- Antioxidant Activity : Compounds similar to Ph-BTBT-C10 have shown significant antioxidant properties, which can mitigate oxidative stress in cellular environments.
- Anti-inflammatory Effects : Studies indicate that benzothieno compounds can inhibit neutrophil recruitment and promote the resolution of inflammation. This activity is often mediated through pathways involving phosphatidylinositol 3-kinase (PI3K) inhibition, leading to reduced chemotaxis of inflammatory cells .
- Antiproliferative Effects : Preliminary studies suggest that derivatives of benzothieno compounds may exhibit antiproliferative effects against various cancer cell lines, including lung and breast cancer cells .
Case Study 1: Inhibition of Neutrophil Recruitment
In a zebrafish model of inflammation, compounds structurally related to Ph-BTBT-C10 demonstrated the ability to inhibit neutrophil migration towards sites of injury. This was linked to the inhibition of PI3K pathways, which are critical for cell motility during inflammatory responses .
Case Study 2: Anticancer Activity
Research on fluorinated derivatives of benzothieno compounds has revealed their potential as anticancer agents. These studies focused on their ability to induce apoptosis in cancer cells while exhibiting anti-angiogenic properties, which can hinder tumor growth and metastasis .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Medicinal Chemistry Applications
Benzothiophene derivatives are known for their diverse pharmacological properties. Specifically, compounds similar to 2-decyl-7-phenyl benzothieno[3,2-b] benzothiophene have been investigated for their roles in treating inflammatory diseases and metabolic disorders.
Anti-inflammatory Properties
Research indicates that benzothiophene derivatives can exhibit significant anti-inflammatory effects. For instance, compounds in this class have been shown to modulate pathways associated with inflammatory diseases such as rheumatoid arthritis and asthma. The activation of PPAR (Peroxisome Proliferator-Activated Receptors) by these compounds suggests their potential use in managing conditions characterized by chronic inflammation .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiophene derivatives against multidrug-resistant strains of bacteria. For example, specific derivatives demonstrated effectiveness against Staphylococcus aureus, indicating their potential as new antimicrobial agents .
Anticancer Potential
The anticancer properties of benzothiophene derivatives are also notable. Some studies have focused on their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. This activity is often linked to their interaction with cellular signaling pathways that regulate cell growth and survival .
Materials Science Applications
In addition to medicinal applications, 2-decyl-7-phenyl benzothieno[3,2-b] benzothiophene has potential uses in materials science.
Organic Electronics
Benzothiophene derivatives are being explored as materials for organic semiconductors due to their favorable electronic properties. Their ability to form π-conjugated systems makes them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Sensor Technologies
These compounds can also be utilized in sensor technologies, particularly in developing conductive polymers that respond to environmental stimuli. Their stability and conductivity make them ideal candidates for use in chemical sensors and biosensors .
Biological Research Applications
The biological implications of 2-decyl-7-phenyl benzothieno[3,2-b] benzothiophene extend into various research areas.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of benzothiophene derivatives to various biological targets. These studies help identify potential therapeutic targets and optimize compound structures for enhanced efficacy .
Antioxidant Activity
Research has demonstrated that certain benzothiophene derivatives possess antioxidant properties, which can protect cells from oxidative stress and related damage. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role .
Case Studies
Several case studies illustrate the diverse applications of benzothiophene derivatives:
Comparison with Similar Compounds
Comparison with Similar BTBT Derivatives
Structural and Electronic Properties
Key Compounds for Comparison:
- 2,7-Dioctyl[1]benzothieno[3,2-b][1]benzothiophene (C8-BTBT)
- 3-n-Octyl-9-phenyl-benzothieno[3,2-b]naphtho[2,3-b]thiophene (Ph-BTNT-C10)
- 2-Tridecyl[1]benzothieno[3,2-b][1]benzothiophene (C13-BTBT)
- 2-Decyl-7-naphthyl[1]benzothieno[3,2-b][1]benzothiophene (C10-BTBTN)
Table 1: Structural and Electronic Properties
Analysis:
- C8-BTBT exhibits the highest mobility (43 cm²/Vs) due to its symmetric alkyl substitution, enabling dense molecular packing . In contrast, the asymmetric phenyl/decyl substitution in Ph-BTBT-C10 reduces mobility (22.4 cm²/Vs) but enhances solution processability .
- However, their electronic properties are less documented .
- All BTBT derivatives share large band gaps (>3 eV), ensuring ambient stability .
Thin-Film Behavior and Polymorphism
Ph-BTBT-C10 exhibits unique polymorphic behavior in thin films, forming a metastable phase during crystallization that transitions to a bulk equilibrium phase. This surface-driven polymorphism impacts device reproducibility . In contrast, symmetric derivatives like C8-BTBT show more predictable crystallization due to uniform alkyl chains .
Solubility and Processing
Table 2: Solubility and Fabrication Methods
| Compound | Solvent | Concentration | Processing Method |
|---|---|---|---|
| Ph-BTBT-C10 | Tetralin | 0.2 wt% | Spin-coating, evaporation |
| Ph-BTNT-C10 | Anisole | 0.1 wt% | Spin-coating |
| C8-BTBT | N/A | N/A | Single-crystal growth |
Analysis:
Thermal and Environmental Stability
All BTBT derivatives exhibit thermal stability due to rigid fused-ring cores. Ph-BTBT-C10 maintains performance in OFETs up to 150°C, comparable to C13-BTBT .
Commercial Availability and Cost
Table 4: Commercial Profiles
| Compound | Purity | Price (1g) | Supplier |
|---|---|---|---|
| Ph-BTBT-C10 | >99% | €925 | CymitQuimica |
| C8-BTBT | N/A | N/A | Research-grade |
| C10-BTBTN | N/A | N/A | Custom synthesis |
Analysis:
- Ph-BTBT-C10 is commercially available at scale, unlike C10-BTBTN and C8-BTBT , which require custom synthesis .
Preparation Methods
Modular Synthesis via Transition-Metal-Free Pummerer CH–CH-Type Cross-Coupling and Newman–Kwart Rearrangement
A state-of-the-art and versatile synthetic approach to prepare unsymmetrical benzothieno[3,2-b]benzothiophene derivatives, including 2-decyl-7-phenylbenzothieno[3,2-b]benzothiophene, involves a modular synthesis combining:
- Pummerer CH–CH-type cross-coupling: This is a transition-metal-free process that activates benzothiophene derivatives as their S-oxides, which then undergo coupling with phenols or other aromatic partners. This method avoids the use of transition metals, which can introduce impurities detrimental to organic semiconductor performance.
- Newman–Kwart rearrangement: This step is used to convert thiocarbamates to thiophenols, enabling the formation of the benzothieno[3,2-b]benzothiophene core with diverse substituents.
This approach allows for the efficient synthesis of unsymmetrical BTBT compounds with tunable electronic properties by varying the substituents at the C2 and C7 positions. For 2-decyl-7-phenyl substitution, the decyl chain at C2 provides solubility, while the phenyl group at C7 modulates electronic and packing properties.
- Metal-free conditions: Avoids transition metal contamination.
- Modularity: Enables synthesis of a library of derivatives by changing coupling partners.
- Functional group tolerance: Compatible with electron-donating and electron-withdrawing groups, as well as halogens for further functionalization.
- High yields and purity: Facilitates production of high-purity materials suitable for electronic applications.
Synthetic Route Summary (Scheme)
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | S-oxidation of benzothiophene to benzothiophene S-oxide | Oxidizing agent (e.g., m-CPBA) | Activated coupling partner |
| 2 | Pummerer CH–CH-type cross-coupling with phenol derivatives | Metal-free conditions, mild heating | Formation of biaryl intermediate |
| 3 | Newman–Kwart rearrangement | Thermal rearrangement | Formation of benzothieno[3,2-b]benzothiophene core |
| 4 | Introduction of decyl side chain at C2 | Alkylation or cross-coupling | Final target molecule |
This modular approach is described in detail by Tayu et al. (2022), who demonstrated the synthesis of unsymmetrical BTBT derivatives including 2-decyl-7-phenyl substituted compounds.
Alternative Synthetic Considerations
- Traditional methods often rely on transition-metal catalyzed cross-couplings (e.g., Suzuki, Stille), but these can introduce metallic impurities affecting semiconductor performance.
- The modular, metal-free Pummerer coupling method offers a cleaner alternative with comparable or better yields and functional group compatibility.
- Side-chain engineering (decyl group at C2) is critical for solubility and processability, achieved via alkylation steps prior to or after core formation.
Research Findings on Preparation and Properties
- The modular synthesis allows tuning of the highest occupied molecular orbital (HOMO) energy levels by varying the substituents, which directly affects charge transport properties.
- Phenyl substitution at C7, combined with a decyl chain at C2, results in favorable molecular packing and enhanced hole mobilities in OFET devices, with mobilities reported up to 14.7 cm²/V·s in related compounds.
- The high purity (>99.5%) of the synthesized compound ensures reproducibility and reliability in device fabrication.
Data Table: Summary of Preparation Method Features
Q & A
Basic: What are the common synthetic routes for 2-Decyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene, and what challenges arise in achieving high regioselectivity?
Methodological Answer:
The synthesis typically involves multi-step reactions, such as:
- Cascade [3,3]-sigmatropic rearrangements to construct the fused benzothienobenzothiophene core .
- Suzuki-Miyaura coupling for introducing the decyl and phenyl substituents, leveraging palladium catalysts and aryl boronic acids .
Challenges in Regioselectivity:
- Competing reaction pathways may lead to undesired regioisomers. Strategies include:
- Optimizing steric and electronic effects using directing groups.
- Temperature control during coupling reactions to favor kinetic products .
Advanced: How can researchers optimize the charge carrier mobility of this compound in organic electronic devices?
Methodological Answer:
Key factors for optimization:
- Molecular Packing: Annealing thin films at controlled temperatures to enhance π-π stacking, as demonstrated in BTBT derivatives for OFETs .
- Side-Chain Engineering: Adjusting the decyl chain length to balance solubility and crystallinity, improving film morphology .
- Doping Strategies: Introducing electron-deficient dopants to modulate Fermi levels and reduce charge trapping .
Data-Driven Approach:
- Use grazing-incidence X-ray diffraction (GIXD) to correlate packing motifs with mobility measurements .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR to confirm substituent positions and assess purity (>95% by integration) .
- High-Performance Liquid Chromatography (HPLC):
- Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities .
- Mass Spectrometry (MS):
- High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Advanced: What strategies address contradictions in reported thermal stability data for thin-film applications?
Methodological Answer:
Discrepancies often arise from:
- Deposition Techniques: Spin-coating vs. vacuum sublimation affects crystallinity and degradation thresholds .
- Atmospheric Conditions: Moisture or oxygen exposure during testing accelerates decomposition .
Resolution Strategies:
- Standardize testing protocols (e.g., TGA under inert gas) and report detailed experimental conditions .
- Use in-situ spectroscopic monitoring (e.g., FTIR) to track degradation pathways .
Basic: What safety considerations are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of fine particulates .
- Waste Disposal: Collect organic waste in halogen-resistant containers, adhering to institutional guidelines .
Advanced: How can computational modeling guide the design of derivatives with enhanced electronic properties?
Methodological Answer:
- Density Functional Theory (DFT): Calculate HOMO/LUMO levels to predict bandgaps and charge transport behavior .
- Molecular Dynamics (MD): Simulate thin-film morphology to pre-screen side-chain modifications .
- Machine Learning: Train models on existing BTBT derivative datasets to predict synthesis feasibility .
Basic: What are the primary applications of this compound in materials science?
Methodological Answer:
- Organic Field-Effect Transistors (OFETs): Acts as a p-type semiconductor due to high hole mobility (>5 cm²/V·s) .
- Photovoltaic Devices: Used in donor-acceptor heterojunctions for light absorption .
Advanced: How can researchers resolve discrepancies in reported solubility parameters?
Methodological Answer:
- Solvent Screening: Test solubility in graded solvent systems (e.g., chloroform/hexane mixtures) under controlled temperatures .
- Dynamic Light Scattering (DLS): Monitor aggregation states to distinguish true solubility from colloidal dispersion .
Basic: What purification methods are effective post-synthesis?
Methodological Answer:
- Column Chromatography: Use silica gel with gradient elution (hexane:ethyl acetate) to isolate the target compound .
- Recrystallization: Optimize solvent pairs (e.g., toluene/ethanol) to enhance crystal purity .
Advanced: How does the substitution pattern influence environmental persistence in geochemical studies?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
